Guafecainol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

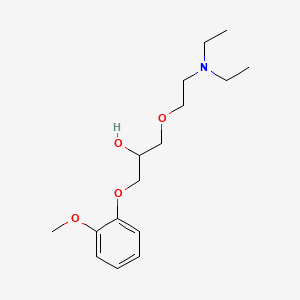

瓜非卡因醇是一种化学化合物,其分子式为C16H27NO4 。 它以其作为抗心律失常药物的潜在用途而闻名,尽管它从未上市 。该化合物以其复杂的结构为特征,包括二乙胺基、乙氧基和甲氧基苯氧基。

准备方法

瓜非卡因醇的合成涉及多个步骤。一种常见的方法包括在碱存在下使2-(二乙氨基)乙醇 与2-甲氧基苯酚 反应以形成中间体化合物。 然后在受控条件下用环氧氯丙烷 与该中间体反应以产生瓜非卡因醇 。工业生产方法可能涉及类似的步骤,但经过优化以提高产量和纯度。

化学反应分析

科学研究应用

瓜非卡因醇有几种科学研究应用:

化学: 它被用作研究反应机理和开发新的合成方法的模型化合物。

生物学: 瓜非卡因醇正在研究其对细胞过程和信号通路的影响。

医学: 虽然没有上市,但瓜非卡因醇的抗心律失常特性使其成为心血管研究的关注对象。

作用机理

瓜非卡因醇的作用机理涉及它与肾上腺素能受体 的相互作用。它作为α-2A肾上腺素能受体 的激动剂,导致交感神经活动降低。 这种作用有助于稳定心律并降低血压 .

作用机制

The mechanism of action of guafecainol involves its interaction with adrenergic receptors . It acts as an agonist at the alpha-2A adrenergic receptor , which leads to a decrease in sympathetic nervous system activity. This action helps in stabilizing heart rhythms and reducing blood pressure .

相似化合物的比较

瓜非卡因醇可以与其他抗心律失常药物进行比较,例如胍法辛 和克隆丁 。虽然胍法辛和克隆丁也是α-2肾上腺素能受体激动剂,但瓜非卡因醇独特的结构提供了不同的药代动力学特性和潜在的治疗效果。类似化合物包括:

胍法辛: 用于治疗多动症和高血压。

克隆丁: 用于治疗高血压和某些疼痛状况

生物活性

Guafecainol is a lesser-known compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound, a derivative of guaifenesin, is primarily recognized for its role as an expectorant in cough medications. Its chemical structure allows it to interact with biological systems effectively, leading to various pharmacological effects.

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities, which are crucial for treating conditions characterized by excessive inflammation. A study evaluating guaiazulene derivatives found that certain compounds showed a higher anti-inflammatory activity than established drugs like indomethacin . This suggests that this compound may also possess similar properties worth investigating further.

3. Cytotoxicity

The cytotoxic effects of this compound have not been extensively studied; however, related compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, some guaiazulene derivatives exhibited IC50 values around 5 μM against K562 leukemia cells . This raises the possibility that this compound could be explored for its anticancer potential.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have been shown to interact with various signaling pathways:

- PPARγ Agonism : Some derivatives activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and fat cell differentiation .

- Antioxidant Activity : Compounds in the same family may exhibit antioxidant properties, contributing to their anti-inflammatory effects.

Case Study 1: Antiviral Efficacy

A case study focusing on the antiviral properties of related compounds demonstrated significant inhibition of viral replication in vitro. The study highlighted the need for further exploration into how this compound could be optimized for similar applications.

Case Study 2: Anti-inflammatory Applications

In vivo models using guaiazulene derivatives showed promising results in reducing inflammation in zebrafish models . This indicates potential therapeutic applications for this compound in inflammatory diseases.

Summary of Findings

属性

CAS 编号 |

36199-78-7 |

|---|---|

分子式 |

C16H27NO4 |

分子量 |

297.39 g/mol |

IUPAC 名称 |

1-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C16H27NO4/c1-4-17(5-2)10-11-20-12-14(18)13-21-16-9-7-6-8-15(16)19-3/h6-9,14,18H,4-5,10-13H2,1-3H3 |

InChI 键 |

DHCZIHSQOICDAY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |

规范 SMILES |

CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |

同义词 |

ufacaine brufacaine hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。